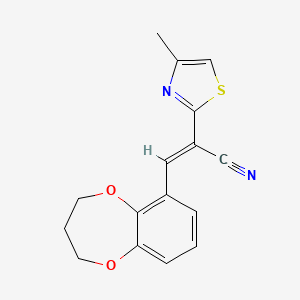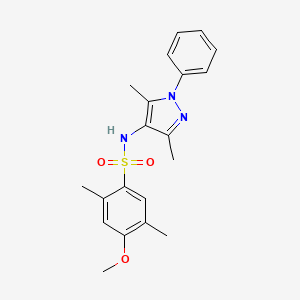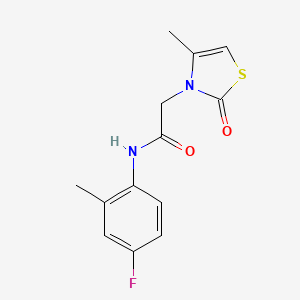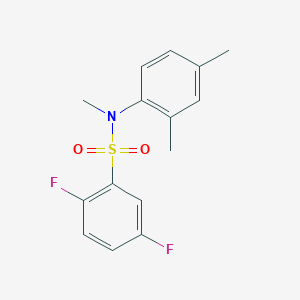![molecular formula C13H16N2O2 B7646422 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CEP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential use as a pharmacological tool in the study of biological processes. In
作用機序
The exact mechanism of action of 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in the protection of cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the development of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide in lab experiments is its high purity and good yields. This makes it easier to use in experiments and ensures that the results are reliable. In addition, this compound has been shown to be stable under a wide range of conditions, which makes it a useful tool for studying biological processes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments and to design new experiments based on the findings.
将来の方向性
There are several future directions for research on 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide. One area of research is the development of drugs based on this compound for the treatment of inflammatory diseases and neurodegenerative diseases. Another area of research is the study of the mechanism of action of this compound. This could lead to a better understanding of its effects and the development of new drugs based on its mechanism of action.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool in the study of biological processes. It has been shown to have anti-inflammatory and neuroprotective effects and has potential applications in the treatment of inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs based on its effects.
合成法
The synthesis of 3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide involves the reaction of 4-methoxyphenethylamine with acrylonitrile in the presence of a catalyst. The resulting intermediate is then reacted with propionyl chloride to form the final product, this compound. This method has been reported to yield high purity and good yields of this compound.
科学的研究の応用
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is the study of pain and inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. This makes this compound a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
In addition to its anti-inflammatory properties, this compound has also been shown to have neuroprotective effects. It has been reported to protect against neuronal cell death in models of Parkinson's disease and Alzheimer's disease. This makes this compound a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-12-6-4-11(5-7-12)8-10-15-13(16)3-2-9-14/h4-7H,2-3,8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPYIHBWGSYZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[4-(pyridin-4-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7646351.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7646364.png)
![6-tert-butyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7646371.png)

![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)

![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)



![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)
